N'-(Quinolin-3-yl)formohydrazide
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Overview
Description
N’-(Quinolin-3-yl)formohydrazide is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. The unique structure of N’-(Quinolin-3-yl)formohydrazide, which includes a quinoline ring attached to a formohydrazide group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(Quinolin-3-yl)formohydrazide typically involves the reaction of quinoline-3-carboxaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-(Quinolin-3-yl)formohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N’-(Quinolin-3-yl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the formohydrazide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
N’-(Quinolin-3-yl)formohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(Quinolin-3-yl)formohydrazide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the formohydrazide group can form covalent bonds with proteins, altering their function. These interactions contribute to the compound’s biological activities.
Comparison with Similar Compounds
Quinoline: A basic structure similar to N’-(Quinolin-3-yl)formohydrazide but without the formohydrazide group.
Quinazoline: Another nitrogen-based heterocyclic compound with different biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties.
Uniqueness: N’-(Quinolin-3-yl)formohydrazide is unique due to the presence of both the quinoline ring and the formohydrazide group, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Properties
CAS No. |
114165-03-6 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(quinolin-3-ylamino)formamide |
InChI |
InChI=1S/C10H9N3O/c14-7-12-13-9-5-8-3-1-2-4-10(8)11-6-9/h1-7,13H,(H,12,14) |
InChI Key |
NYANIMJIUIFABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NNC=O |
Origin of Product |
United States |
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